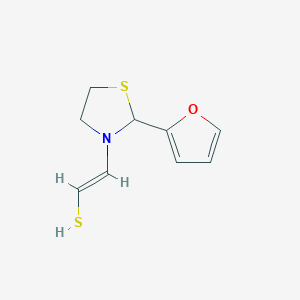
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol is a heterocyclic compound that contains both furan and thiazolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol typically involves the reaction of furan derivatives with thiazolidine precursors. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield . For instance, the Suzuki-Miyaura cross-coupling reaction is often employed, where furan derivatives react with boronic acids in the presence of palladium catalysts under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often applied to scale up the synthesis while ensuring environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, are common.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitrating agents, brominating agents, formylating agents, and acylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazolidine rings .
Wissenschaftliche Forschungsanwendungen
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Furan-2-yl)-2-oxoethylidene-1,3-thiazolidin-4-one
- 3-(Furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
2-(2-(Furan-2-yl)thiazolidin-3-yl)ethenethiol is unique due to its combined furan and thiazolidine structures, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile applications in various fields, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H11NOS2 |
|---|---|
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
(E)-2-[2-(furan-2-yl)-1,3-thiazolidin-3-yl]ethenethiol |
InChI |
InChI=1S/C9H11NOS2/c12-6-3-10-4-7-13-9(10)8-2-1-5-11-8/h1-3,5-6,9,12H,4,7H2/b6-3+ |
InChI-Schlüssel |
AHNAFIONGJNTAI-ZZXKWVIFSA-N |
Isomerische SMILES |
C1CSC(N1/C=C/S)C2=CC=CO2 |
Kanonische SMILES |
C1CSC(N1C=CS)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
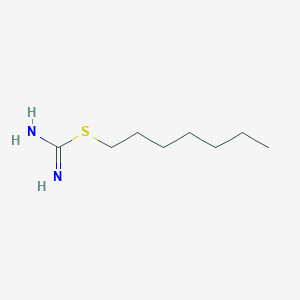
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
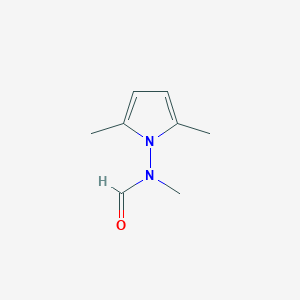
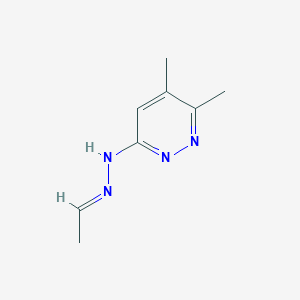
![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)

![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide](/img/structure/B12897641.png)
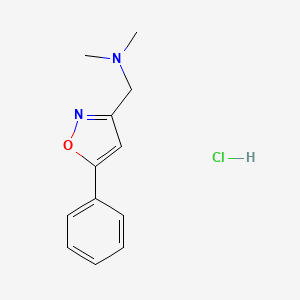
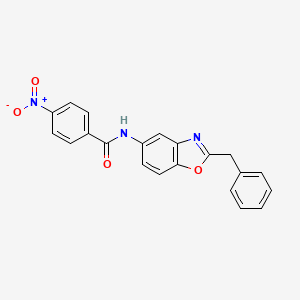
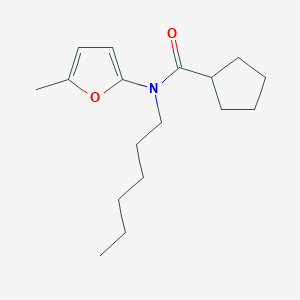
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
